molecular formula C23H21N5O4S B2799778 5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 847190-88-9

5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2799778
CAS RN: 847190-88-9
M. Wt: 463.51
InChI Key: MVFVYYUIMPNQCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H21N5O4S and its molecular weight is 463.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Applications in Medicinal Chemistry

  • Novel compounds derived from visnagenone and khellinone, which bear structural similarities to the mentioned compound, have been synthesized and found to possess significant anti-inflammatory and analgesic activities. These compounds act as cyclooxygenase-1/2 (COX-1/2) inhibitors, showing potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
  • A study on 2,4-diamino-5-benzylpyrimidines, which are structurally related, revealed their high specificity and inhibitory action against bacterial dihydrofolate reductase, indicating their potential as antibacterial agents (Johnson, Rauckman, Baccanari, & Roth, 1989).

Development of Novel Antimicrobial Compounds

  • Research on novel spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives has shown that these compounds, which are analogous to the chemical , exhibit varied antimicrobial activities. This highlights the potential of such compounds in developing new antimicrobial agents (Faty, Rashed, & Youssef, 2015).

Potential in Treating Neurological Disorders

  • Pyridofuropyrrolo[1,2-a]pyrimidines and pyridofuropyrimido[1,2-a]azepines, structurally related to the target compound, have shown significant anticonvulsant activity and potential psychotropic properties, suggesting possible applications in treating neurological disorders (Sirakanyan et al., 2016).

Exploration in Cardiovascular Therapeutics

  • Research on 2-(arylimino)-3-alkyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-ones, which share structural features with the target compound, has identified potent antihypertensive agents and arteriolar dilators, indicating potential applications in cardiovascular therapeutics (Lal et al., 1984).

Potential in Antioxidant Applications

  • A study on 4-Hydroxy Quinolinone derivatives, which are structurally related, has explored their use as antioxidants in lubricating grease, highlighting a potential industrial application of such compounds (Hussein, Ismail, & El-Adly, 2016).

properties

IUPAC Name

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4S/c1-26-20-18(22(30)27(2)23(26)31)21(25-19(24-20)16-10-6-12-32-16)33-13-17(29)28-11-5-8-14-7-3-4-9-15(14)28/h3-4,6-7,9-10,12H,5,8,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFVYYUIMPNQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CO3)SCC(=O)N4CCCC5=CC=CC=C54)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

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